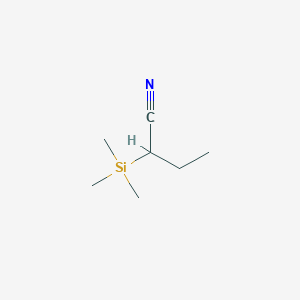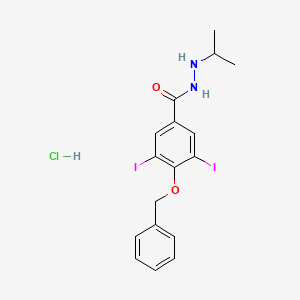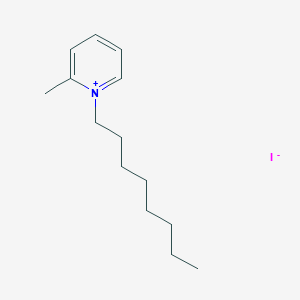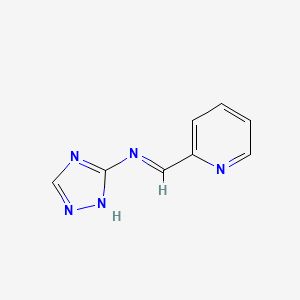
1H-1,2,4-Triazole, 3-(2-pyridylmethylene)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is a heterocyclic compound that features both pyridine and triazole rings These structures are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of N-(2-pyridyl)amidines under oxidative conditions. For instance, oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can be used . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C-C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
Oxidation: mCPBA, sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, iodine, TBHP.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function . Additionally, the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity.
類似化合物との比較
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Imidazole derivatives
- Pyrazole derivatives
- Thiazole derivatives
Uniqueness: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is unique due to its dual presence of pyridine and triazole rings, which confer distinct chemical and biological properties. This duality allows for versatile interactions with biological targets and enhances its potential as a pharmacophore in drug design .
特性
CAS番号 |
23129-85-3 |
|---|---|
分子式 |
C8H7N5 |
分子量 |
173.17 g/mol |
IUPAC名 |
(E)-1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C8H7N5/c1-2-4-9-7(3-1)5-10-8-11-6-12-13-8/h1-6H,(H,11,12,13)/b10-5+ |
InChIキー |
AEALGZNZNJEHKA-BJMVGYQFSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=N/C2=NC=NN2 |
正規SMILES |
C1=CC=NC(=C1)C=NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
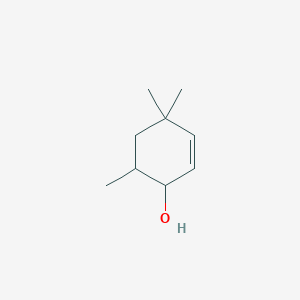
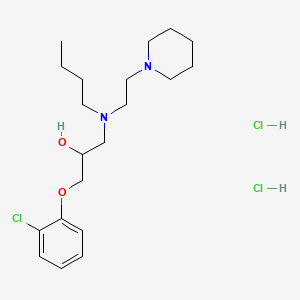
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

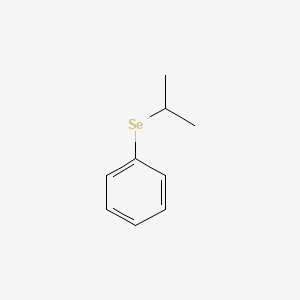
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
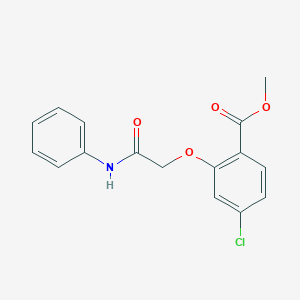
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
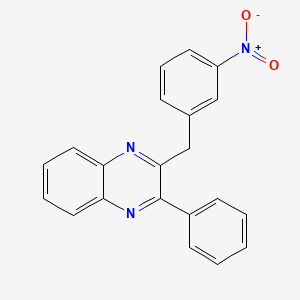
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
